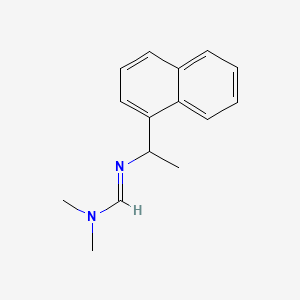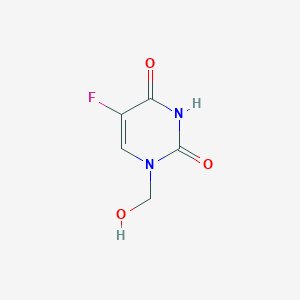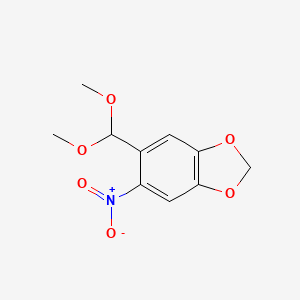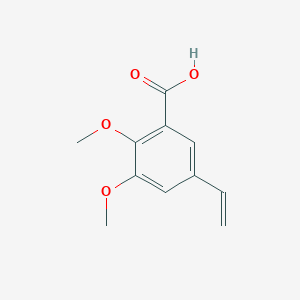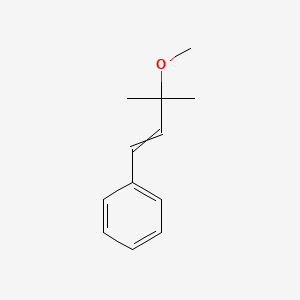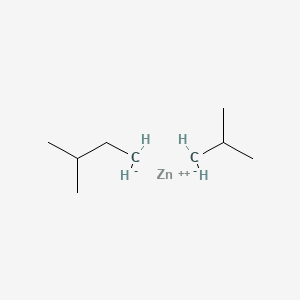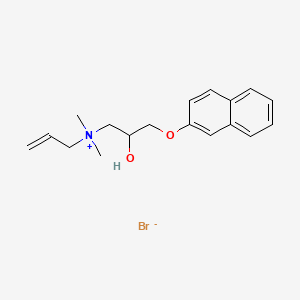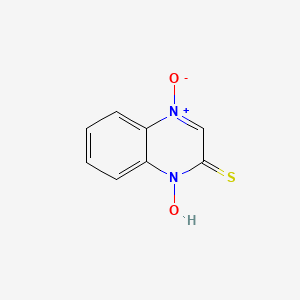![molecular formula C15H20N2OS B14329422 4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine CAS No. 111783-01-8](/img/structure/B14329422.png)
4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine is an organic compound with a complex structure that includes an isothiocyanate group, a methoxyphenyl group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine typically involves the reaction of 4-methoxyphenyl isothiocyanate with a piperidine derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. For example, the reaction may be carried out in an inert atmosphere at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or thiourea.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, leading to the formation of thiourea derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and thiourea derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine involves its interaction with specific molecular targets and pathways. The isothiocyanate group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenyl isothiocyanate: Shares the isothiocyanate group and methoxyphenyl moiety but lacks the piperidine ring.
4-Methoxyphenethyl isocyanate: Similar structure but with an isocyanate group instead of an isothiocyanate group.
1-Butene, 4-isothiocyanato-: Contains an isothiocyanate group but has a simpler aliphatic structure.
Uniqueness
4-Isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine is unique due to the presence of both the piperidine ring and the methoxyphenyl group, which contribute to its distinct chemical properties and potential applications. The combination of these structural features makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
111783-01-8 |
|---|---|
Fórmula molecular |
C15H20N2OS |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
4-isothiocyanato-1-[2-(4-methoxyphenyl)ethyl]piperidine |
InChI |
InChI=1S/C15H20N2OS/c1-18-15-4-2-13(3-5-15)6-9-17-10-7-14(8-11-17)16-12-19/h2-5,14H,6-11H2,1H3 |
Clave InChI |
PSNFZJRYGYGUGL-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CCN2CCC(CC2)N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-chlorobenzo[d]isoxazol-3-yl)-N-(2-phenylpropan-2-yl)acetamide](/img/structure/B14329344.png)
![1-[(Propan-2-yl)oxy]-3-sulfanylpropan-2-ol](/img/structure/B14329351.png)
![6-Bromo-10-chloro-5H-pyrido[3,2-a]phenoxazin-5-one](/img/structure/B14329352.png)
![3-[4-(Dimethylamino)phenoxy]propanenitrile](/img/structure/B14329353.png)
![N-Methyl-N-[1-(methylsulfanyl)prop-1-en-1-yl]aniline](/img/structure/B14329354.png)
![19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-6-carbaldehyde](/img/structure/B14329360.png)
